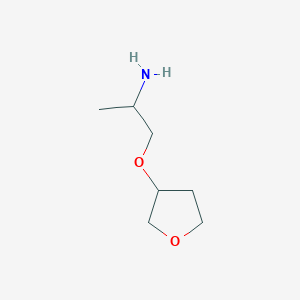

3-(2-Aminopropoxy)oxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-3-yloxy)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(8)4-10-7-2-3-9-5-7/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMTXWOHZOBDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1CCOC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Aminopropoxy Oxolane

Comprehensive Retrosynthetic Analysis of 3-(2-Aminopropoxy)oxolane

Retrosynthetic analysis provides a powerful framework for devising synthetic routes by simplifying a complex structure. ias.ac.innih.gov For this compound, the analysis focuses on disconnecting the molecule at its key functional groups: the ether, the amine, and the heterocyclic oxolane ring system. This approach breaks the target molecule down into manageable precursors, for which known and reliable synthetic reactions can be applied in the forward synthesis. slideshare.net

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a common structural motif. A primary strategy for disconnecting such heterocyclic systems involves breaking a carbon-heteroatom bond. scripps.eduresearchgate.net For the oxolane ring, a C-O bond disconnection is logical. This transform leads to an acyclic precursor, typically a 1,4-disubstituted butane (B89635) derivative. For instance, disconnecting the ring within this compound would suggest a precursor like a 4-halo-1-butanol derivative, which can be cyclized to form the required ring system. This strategy simplifies the cyclic structure into a more synthetically accessible linear chain.

Ethers are most commonly and reliably disconnected at the C-O ether bond. slideshare.netlkouniv.ac.in This retrosynthetic step corresponds to the reverse of a Williamson ether synthesis. Applying this to this compound suggests two primary disconnection pathways:

Pathway A: Disconnection of the oxolane C3-O bond, leading to synthons of 3-hydroxyoxolane and a 2-aminopropyl cation.

Pathway B: Disconnection of the propoxy C1-O bond, leading to an oxolan-3-oxide anion and a 1-amino-2-propyl cation.

Pathway A is generally preferred as it leads to more stable and readily available synthetic equivalents. The corresponding forward reaction would involve the nucleophilic attack of the alkoxide derived from 3-hydroxyoxolane on a suitable 2-aminopropane derivative bearing a leaving group.

The aminopropoxy moiety can be deconstructed in several ways. A direct C-N bond disconnection is a standard approach for amines, which retrosynthetically yields a precursor with a leaving group at the C2 position of the propyl chain and an ammonia (B1221849) equivalent. slideshare.net

An alternative and often more practical strategy involves Functional Group Interconversion (FGI). lkouniv.ac.in The primary amine can be retrosynthetically derived from a variety of other functional groups. Common FGI precursors for amines include:

Azides: An azide (B81097) can be introduced via nucleophilic substitution and subsequently reduced to the amine.

Nitro Compounds: A nitro group can be reduced to an amine, although introducing a nitro group at a specific secondary carbon can be challenging.

Nitriles: While not directly applicable here, reduction of a nitrile is a common route to primary amines.

Using an azide as a precursor is a particularly robust method, as azides are good nucleophiles for SN2 reactions and can be cleanly reduced to the desired amine without harsh reagents.

Total Synthesis Approaches for this compound

Based on the retrosynthetic analysis, a convergent synthetic plan can be formulated. A plausible route would involve the initial synthesis of the oxolane ring, followed by the attachment of the side chain.

The construction of the substituted tetrahydrofuran ring is a critical step in the total synthesis. Numerous methods exist for the formation of this heterocycle, including oxidative cyclizations and various transition-metal-catalyzed reactions. nih.govorganic-chemistry.org However, one of the most fundamental and reliable methods is cyclization through intramolecular nucleophilic substitution. nih.gov

Intramolecular nucleophilic substitution is a powerful strategy for forming cyclic ethers, including the oxolane ring system. youtube.comnih.govyoutube.com This process typically involves a linear substrate containing both a nucleophile (a hydroxyl group) and an electrophile (a carbon atom with a good leaving group) positioned to allow for a 5-exo-tet cyclization, which is kinetically favored according to Baldwin's rules.

The general mechanism involves the deprotonation of a hydroxyl group to form a more potent alkoxide nucleophile. youtube.com This alkoxide then attacks the electrophilic carbon, displacing a leaving group (such as a halide or a sulfonate ester) in an intramolecular SN2 reaction to form the stable five-membered tetrahydrofuran ring. nih.govyoutube.com The efficiency of the cyclization is influenced by factors such as the nature of the leaving group, the reaction conditions, and the conformational preferences of the acyclic precursor. youtube.com

Below is a table summarizing typical conditions for the formation of tetrahydrofuran rings via intramolecular nucleophilic substitution from substituted 1,4-diol precursors, where one hydroxyl group is converted into a leaving group.

| Precursor Type | Leaving Group (LG) | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| 1,4-Haloalcohol | Br, I | NaH, KH | THF, DMF | 75-95 |

| 1,4-Diol Monotosylate | -OTs | NaH, K2CO3 | THF, Dioxane | 80-98 |

| 1,4-Diol Monomesylate | -OMs | NaOH, KOH | H2O/THF | 70-90 |

| Epoxy Alcohol | Epoxide | Acid or Base Catalyst | Various | 65-90 |

Table 1. Representative Conditions for Oxolane Ring Formation via Intramolecular Cyclization. Data compiled from general synthetic organic chemistry principles and literature on cyclic ether formation. nih.govyoutube.com

Construction of the Aminopropoxy Side Chain

The introduction of the primary amine onto the propoxy side chain is a critical step. Several classical and modern synthetic methods can be employed to achieve this transformation efficiently and with high selectivity.

Reductive amination, also known as reductive alkylation, is a highly versatile method for forming amines from carbonyl compounds. wikipedia.org The reaction proceeds by converting a ketone or aldehyde into an amine via an intermediate imine. wikipedia.orglibretexts.org For the synthesis of the 2-aminopropoxy moiety, a precursor such as 1-(oxolan-3-yloxy)propan-2-one would be reacted with an amine source (like ammonia) to form an imine, which is then reduced in situ.

A key advantage of this method is that it can often be performed as a one-pot reaction under mild, weakly acidic conditions. wikipedia.org The choice of reducing agent is crucial for the success of the reaction. Milder reducing agents are preferred as they selectively reduce the protonated imine intermediate over the starting carbonyl compound.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH3CN | Methanol (B129727), Ethanol | Effective at pH 3-4; reduces imines much faster than ketones/aldehydes. harvard.edu |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 (STAB) | DCE, DCM, THF | A mild and selective reagent, often used with acetic acid as a catalyst. harvard.educommonorganicchemistry.com |

| Sodium Borohydride (B1222165) | NaBH4 | Methanol, Ethanol | Less selective; typically added after imine formation is complete. commonorganicchemistry.com |

Several named reactions provide reliable pathways to primary amines from alkyl halides or other precursors, avoiding the overalkylation issues often seen with direct amination. masterorganicchemistry.comwikipedia.org

Gabriel Synthesis : This classic method transforms a primary alkyl halide into a primary amine using potassium phthalimide (B116566). wikipedia.orglibretexts.org The phthalimide anion acts as a surrogate for the ammonia anion (H₂N⁻). wikipedia.org The process involves N-alkylation of the phthalimide salt, followed by deprotection, typically with hydrazine (B178648) (Ing–Manske procedure) or through acidic hydrolysis, to release the desired primary amine. wikipedia.orglscollege.ac.in This method is generally not effective for secondary alkyl halides. wikipedia.org

Delépine Reaction : The Delépine reaction synthesizes primary amines from the reaction of a benzyl (B1604629) or alkyl halide with hexamethylenetetramine (urotropine), followed by acid hydrolysis of the resulting quaternary ammonium (B1175870) salt. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This method offers advantages such as selective access to the primary amine with short reaction times and relatively mild conditions. wikipedia.org The reaction proceeds via an Sₙ2 mechanism to form the salt, which is then cleaved, often with ethanolic hydrochloric acid. organic-chemistry.orgscribd.com

Staudinger Reaction/Reduction : The Staudinger reaction provides a mild method for reducing an organic azide to a primary amine. organicchemistrytutor.comwikipedia.org The reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. wikipedia.orgcreative-biolabs.com This intermediate is then hydrolyzed in an aqueous environment to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgcreative-biolabs.com This method is particularly useful due to its mild conditions and high functional group tolerance. organicchemistrytutor.com

Table 4: Comparative Overview of Primary Amine Synthesis Methods

| Method | Starting Material | Key Reagent(s) | Key Intermediate |

|---|---|---|---|

| Gabriel Synthesis | Primary Alkyl Halide | Potassium Phthalimide, Hydrazine | N-Alkylphthalimide |

| Delépine Reaction | Alkyl/Benzyl Halide | Hexamethylenetetramine, Acid | Quaternary Ammonium Salt |

| Staudinger Reaction | Organic Azide | Triphenylphosphine, Water | Iminophosphorane |

Information compiled from references wikipedia.orgwikipedia.orgcreative-biolabs.com.

Nitrile Reduction : The reduction of a nitrile group is a direct and effective method for the synthesis of primary amines. A variety of reducing agents can accomplish this transformation. Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) readily reduce nitriles to amines. wikipedia.org Other options include diborane (B8814927) and borane (B79455) complexes like borane-dimethylsulfide (BH₃-SMe₂). commonorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation over metals such as Raney nickel or palladium on carbon (Pd/C) is an economical and widely used industrial method. wikipedia.orgcommonorganicchemistry.com To prevent the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Amide Hydrolysis : Amides can be hydrolyzed to produce a carboxylic acid and an amine. savemyexams.com This reaction, however, is generally slow and requires harsh conditions, such as refluxing for several hours in a strong acid (e.g., concentrated HCl) or a strong base (e.g., aqueous NaOH). libretexts.orgmasterorganicchemistry.com The low reactivity of amides is due to the poor leaving group ability of the resulting amine conjugate base. chemistrysteps.com Under acidic conditions, the amine is liberated as its ammonium salt, while basic hydrolysis yields the free amine. savemyexams.comlibretexts.org

Formation of the Ether Linkage (C-O-C Bond)

The final key step in the synthesis of this compound is the formation of the ether bond connecting the oxolane ring and the aminopropoxy side chain. The two most prominent methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis : This reaction is a cornerstone of ether synthesis, involving the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. wikipedia.orglibretexts.org To synthesize the target molecule, one could react the sodium or potassium alkoxide of 3-hydroxyoxolane with a suitable 1-halo-propan-2-amine derivative (with the amine protected). The reaction works best with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination as a competing side reaction. masterorganicchemistry.com

Mitsunobu Reaction : The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, under mild, neutral conditions. wikipedia.orgalfa-chemistry.com The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A significant feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it a powerful tool for controlling stereochemistry. organic-chemistry.orgnih.gov In this context, 3-hydroxyoxolane could be coupled with a protected 2-aminopropan-1-ol. The nucleophile in a Mitsunobu reaction should be sufficiently acidic to protonate the intermediate betaine, preventing side reactions. alfa-chemistry.comorganic-chemistry.org

Table 5: Comparison of Etherification Methods

| Method | Reactants | Mechanism | Stereochemistry | Key Conditions |

|---|---|---|---|---|

| Williamson Synthesis | Alkoxide + Primary Alkyl Halide | Sₙ2 | Inversion | Basic conditions |

| Mitsunobu Reaction | Alcohol + Acidic Nucleophile | Nucleophilic Substitution | Inversion | PPh₃, DEAD/DIAD, Neutral |

Information compiled from references wikipedia.orgmasterorganicchemistry.comnih.gov.

Williamson Ether Synthesis Variants with Alkyl Halides or Tosylates

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of an alkoxide with a primary alkyl halide or a sulfonate ester, such as a tosylate. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, two primary pathways can be envisioned.

Pathway A involves the deprotonation of 3-hydroxyoxolane using a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This nucleophile then attacks an electrophilic 2-aminopropane derivative. To prevent the amine from interfering with the reaction, it must be protected with a suitable group (e.g., Boc, Cbz). The leaving group on the aminopropane moiety is typically a halide (Br, I) or a tosylate.

Pathway B reverses the roles of the nucleophile and electrophile. An N-protected 2-aminopropanol is deprotonated to form the alkoxide, which then reacts with an oxolane bearing a good leaving group at the 3-position, such as 3-bromooxolane or 3-tosyloxyoxolane.

The choice between pathways depends on the availability of starting materials and the desire to minimize side reactions. Since SN2 reactions are sensitive to steric hindrance, the use of primary alkyl halides or tosylates is preferred to avoid elimination reactions. masterorganicchemistry.com

Table 1: Representative Reagents and Conditions for Williamson Ether Synthesis

| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 3-Hydroxyoxolane | N-Boc-2-amino-1-chloropropane | Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to room temperature |

| N-Boc-2-aminopropan-1-ol | 3-Bromotetrahydrofuran | Potassium Hydride (KH) | THF | 0 °C to room temperature |

Mitsunobu Reaction for Stereocontrolled Ether Formation

The Mitsunobu reaction is a powerful method for forming ethers from primary or secondary alcohols with a clean inversion of stereochemistry at the alcohol's chiral center. missouri.eduorganic-chemistry.org This reaction converts an alcohol into various functional groups by using triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

In the context of synthesizing this compound, this reaction is particularly valuable when stereochemical control is required. The reaction would typically involve coupling 3-hydroxyoxolane with an N-protected 2-aminopropanol. If a chiral, secondary 3-hydroxyoxolane is used, the reaction proceeds with inversion of configuration at that center, allowing for the synthesis of a specific diastereomer. missouri.edu

The mechanism begins with triphenylphosphine and DEAD reacting to form a phosphonium (B103445) intermediate. This intermediate activates the alcohol, making it a good leaving group. Subsequent SN2 attack by the nucleophile—in this case, the N-protected aminopropanol (B1366323)—displaces the activated hydroxyl group to form the ether linkage. organic-chemistry.org The order of reagent addition can be crucial for the success of the reaction. organic-synthesis.com

Table 2: Key Components in the Mitsunobu Reaction for Ether Formation

| Component | Example Reagent | Function |

|---|---|---|

| Alcohol | 3-Hydroxyoxolane | Substrate to be converted |

| Nucleophile | N-Cbz-2-aminopropan-1-ol | Forms the new C-O bond |

| Phosphine | Triphenylphosphine (PPh |

Activates the alcohol |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Oxidant, facilitates PPh |

Addition of Alcohols to Activated Olefins

Ether synthesis can also be achieved through the addition of an alcohol to an activated carbon-carbon double bond (an olefin). This approach, often a Michael or conjugate addition, is effective when the olefin is rendered electron-deficient by an adjacent electron-withdrawing group (EWG).

For the synthesis of this compound, this could be conceptualized as a two-step process. First, 3-hydroxyoxolane, acting as a nucleophile, could be added to an activated propene derivative, such as 3-nitroprop-1-ene. The addition would be catalyzed by a base, which deprotonates the alcohol to increase its nucleophilicity. The resulting nitro-ether intermediate can then be reduced to the corresponding amine using standard methods, such as catalytic hydrogenation (e.g., H2/Pd-C), to yield the final product.

Alternatively, the acid-catalyzed addition of an alcohol across an unactivated alkene can form an ether, typically following Markovnikov's rule where the alcohol's oxygen attaches to the more substituted carbon of the double bond. chemistrysteps.com This method proceeds through a carbocation intermediate, which can be prone to rearrangements. chemistrysteps.com

Stereoselective Synthesis of this compound

Achieving stereochemical control is critical when synthesizing specific isomers of this compound, which has potential stereocenters on both the oxolane ring and the aminopropoxy side chain.

Asymmetric Catalysis for the Aminopropoxy Stereocenter

Asymmetric catalysis offers a powerful strategy to establish the stereocenter on the aminopropoxy side chain. This involves using a chiral catalyst to favor the formation of one enantiomer over the other. ddugu.ac.in For instance, an asymmetric aminohydroxylation reaction could be employed on a suitable olefin precursor. This reaction introduces both an amino group and a hydroxyl group across a double bond in a stereocontrolled manner.

Another approach is the catalytic asymmetric synthesis of β-amino amides or esters, which can be subsequently converted to the desired aminopropoxy moiety. Chiral phosphoric acids have been shown to catalyze reactions like the 2-aza-Cope rearrangement to produce β-amino amides with high diastereo- and enantioselectivity. nih.gov The resulting chiral amino alcohol derivative can then be coupled with the oxolane ring.

Chiral Pool Approaches Utilizing Stereodefined Precursors

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. This strategy is highly effective for synthesizing complex chiral molecules by incorporating existing stereocenters into the final product.

To synthesize a specific enantiomer of this compound, one could start from a stereodefined precursor such as:

(R)- or (S)-3-hydroxyoxolane: A chiral oxolane derivative ensures that the stereochemistry at the 3-position is pre-determined. Subsequent etherification will build the side chain onto this chiral scaffold.

(R)- or (S)-Alaninol: Derived from the amino acid alanine, alaninol provides a readily available source for the chiral 2-aminopropanol moiety. This chiral fragment can then be linked to the oxolane ring via methods like the Williamson ether synthesis or Mitsunobu reaction.

The synthesis of chiral tetrahydrofurans and pyrrolidines has been demonstrated starting from chiral 1,2-diols or β-amino alcohols, highlighting the utility of the chiral pool. nih.gov

Diastereoselective Transformations Guided by Oxolane Ring Chirality

When one of the reactants already possesses a stereocenter, it can influence the formation of new stereocenters in the product, a process known as diastereoselective synthesis. If a chiral, enantiopure 3-hydroxyoxolane is used as a starting material, its existing stereochemistry can direct the approach of the incoming aminopropoxy precursor.

This substrate-controlled diastereoselectivity is common in cyclization and addition reactions. For example, during an etherification reaction, the steric and electronic properties of the chiral oxolane can create a facial bias, leading to the preferential formation of one diastereomer of this compound over the other. Studies on the acidic cyclization of 5-alkene-1,2,4-triol derivatives to form substituted tetrahydrofurans have shown that high selectivity can be achieved through homoallylic induction in five-membered ring closures. nih.gov This principle of an existing chiral center directing the stereochemical outcome of a reaction is fundamental to creating highly substituted chiral heterocycles. nih.gov

Table of Compounds Mentioned

| Compound Name | Alternative Name(s) | Molecular Formula |

|---|---|---|

| This compound | 3-(2-Aminopropoxy)tetrahydrofuran | C |

| 3-Hydroxyoxolane | 3-Hydroxytetrahydrofuran | C |

| Sodium Hydride | NaH | |

| N-Boc-2-aminopropan-1-ol | C |

|

| 3-Bromotetrahydrofuran | 3-Bromooxolane | C |

| Triphenylphosphine | C |

|

| Diethyl azodicarboxylate | DEAD | C |

| Diisopropyl azodicarboxylate | DIAD | C |

| Tetrahydrofuran | THF, Oxolane | C |

| 3-Nitroprop-1-ene | C |

|

| (R)-Alaninol | (R)-2-Aminopropan-1-ol | C |

Modern Catalytic Approaches in this compound Synthesis

The synthesis of this compound, which features a crucial ether bond connecting an oxolane (tetrahydrofuran) ring and an aminopropanol side chain, can be significantly enhanced through modern catalytic techniques. These approaches offer superior efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for C-O bond formation, the key step in assembling this compound from precursors like 3-hydroxyoxolane and a suitable 2-aminopropanol derivative. Palladium- and copper-catalyzed reactions are particularly relevant for such etherifications.

A plausible pathway involves a palladium-catalyzed coupling reaction between an aryl or vinyl bromide and a γ-hydroxy terminal alkene, which has been shown to stereoselectively produce substituted tetrahydrofurans. nih.gov While this specific reaction builds the ring itself, related palladium-catalyzed C-O cross-coupling reactions (a variation of the Buchwald-Hartwig amination) can be adapted to form the ether linkage directly. For instance, coupling 3-hydroxyoxolane with a protected 2-halopropanolamine derivative could be achieved. Contemporary synthetic methods increasingly employ redox chemistry, including transition metal-catalysis, to access reactive intermediates that make the formation of sterically hindered ethers more accessible. ox.ac.uk

Table 1: Plausible Transition Metal-Catalyzed Systems for Etherification

| Catalyst System | Ligand | Base | Solvent | Potential Advantage |

|---|---|---|---|---|

| Pd₂(dba)₃ | P(o-tol)₃ | NaOtBu | Toluene | High functional group tolerance. nih.gov |

| CuI | Phenanthroline | Cs₂CO₃ | Dioxane | Lower cost catalyst system. |

This table is illustrative, based on established catalytic systems for C-O bond formation, and would require empirical optimization for the synthesis of this compound.

Organocatalytic Transformations

Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for synthesizing ethers and amines, thereby avoiding potential metal contamination in the final product.

A relevant organocatalytic method is the reductive etherification of alcohols with aldehydes or ketones. organic-chemistry.org For the synthesis of this compound, this could involve the reaction of 3-hydroxyoxolane with an N-protected aminoacetone. A thiourea-based organocatalyst, in conjunction with a silane (B1218182) reducing agent, can facilitate this transformation efficiently, offering high yields and compatibility with various functional groups. organic-chemistry.org This approach is notable for minimizing undesired side reactions, such as the self-condensation of the carbonyl component. organic-chemistry.org Additionally, organocatalysis is highly effective for the synthesis of chiral amines and amino alcohols, which can be valuable precursors. nih.gov

Biocatalytic Methods for Specific Functional Group Transformations

Biocatalysis utilizes enzymes to perform highly selective and efficient chemical transformations under mild conditions. nih.govresearchgate.net For a chiral molecule like this compound, enzymes are ideal for establishing the required stereocenters in the precursors.

The synthesis of chiral precursors such as (S)-3-hydroxyoxolane and optically pure 1-amino-2-propanol can be achieved with high enantioselectivity using biocatalytic methods. nih.govacs.org For example:

Ketoreductases (KREDs) can reduce a ketone precursor to the corresponding chiral alcohol with excellent stereocontrol. The synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, a key pharmaceutical intermediate, has been demonstrated using a ketoreductase-catalyzed conversion. nih.gov

Transaminases (TAs) can be used to install the amine group onto a keto-acid or ketone precursor, producing chiral amino acids or amines. nih.govmanchester.ac.uk

A chemoenzymatic route is a practical strategy, wherein enzymes are used to produce the chiral building blocks, which are then coupled using an efficient chemical step as described in the sections above. This combination leverages the unparalleled selectivity of enzymes and the broad applicability of chemical catalysis.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. nih.gov Key areas of focus include maximizing atom economy and minimizing the use of hazardous solvents.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. wikipedia.org Addition reactions are ideal, with a 100% atom economy. jocpr.comacs.org While the etherification to form this compound is typically a condensation or substitution reaction, its atom economy can be significantly improved by using catalytic methods over classical stoichiometric ones.

The traditional Williamson ether synthesis, for example, requires a strong base (like sodium hydride) in stoichiometric amounts, generating significant salt waste. A catalytic approach minimizes this waste.

Table 2: Comparison of Atom Economy for a Hypothetical Etherification Step

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Classical Williamson Synthesis | 3-Oxolan-3-olate sodium salt + 1-chloro-propan-2-amine | This compound | NaCl | ~72% |

| Catalytic Addition (Hypothetical) | 2,3-Dihydrofuran + 1-Amino-2-propanol | This compound | None | 100% |

Calculations are approximate and assume idealized reactions for comparison.

Solvent Minimization and Replacement with Environmentally Benign Media

The choice of solvent has a major impact on the environmental footprint of a chemical process. Many traditional ether synthesis reactions use volatile and often toxic organic solvents like dimethylformamide (DMF) or acetone. mdpi.com Green chemistry encourages the replacement of such solvents with safer alternatives. sigmaaldrich.comresearchgate.net

For the O-alkylation step in the synthesis of this compound, several greener strategies can be employed:

Water as a Solvent: Using water, an inexpensive and environmentally benign solvent, is highly desirable. scirp.org Phase-transfer catalysts (PTCs) can be used to facilitate reactions between water-insoluble organic substrates and aqueous reagents, enabling high yields in water. mdpi.comresearchgate.net

Bio-Based Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), can serve as effective replacements for traditional ether solvents like THF or chlorinated solvents. rsc.org

Solvent-Free Conditions: Conducting reactions without a solvent, often with the aid of microwave or ultrasonic irradiation, can dramatically reduce waste and energy consumption. mdpi.comresearchgate.net

By integrating these modern catalytic and green chemistry approaches, the synthesis of this compound can be designed to be not only efficient and selective but also sustainable and environmentally responsible.

Sustainable Reagent and Catalyst Development

The development of sustainable reagents and catalysts is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis. For the production of this compound, research is moving towards the use of reagents and catalysts that are derived from renewable resources, are less toxic, and can be easily recycled and reused.

One area of focus is the use of biocatalysts , such as enzymes, which can offer high selectivity and operate under mild reaction conditions. For the synthesis of aminopropoxy ethers, enzymes like lipases and transaminases are being explored. While specific research on the enzymatic synthesis of this compound is not yet widely published, the principles of biocatalysis suggest potential for high enantioselectivity in the formation of the chiral center in the aminopropoxy group.

Heterogeneous catalysts are also a key component of sustainable synthesis. These are solid-phase catalysts that can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. For the etherification step in the synthesis of this compound, solid acid catalysts, such as zeolites or ion-exchange resins, could replace traditional homogeneous acid catalysts, thereby reducing corrosive waste streams.

The following table illustrates a comparative analysis of traditional versus sustainable catalysts that could be applied in the synthesis of this compound, based on general findings in related chemical transformations.

| Catalyst Type | Example | Potential Advantages in this compound Synthesis | Challenges |

| Traditional Homogeneous | Sulfuric Acid | High reactivity | Difficult to separate, corrosive, waste generation |

| Heterogeneous Solid Acid | Zeolite H-BEA | Easy separation and recyclability, reduced corrosion | Potential for lower activity compared to homogeneous catalysts |

| Biocatalyst (Enzyme) | Immobilized Lipase | High selectivity, mild reaction conditions, biodegradable | Higher cost, potential for denaturation |

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production methods. In a flow process, reactants are continuously pumped through a reactor, where they mix and react. This technology offers numerous advantages for the synthesis of this compound, including enhanced safety, improved reaction control, and greater scalability. nih.gov

Microreactors are small-scale flow reactors with channel dimensions in the sub-millimeter range. krishisanskriti.orgchimia.ch This small scale provides a very high surface-area-to-volume ratio, which allows for extremely efficient heat and mass transfer. nih.gov For the synthesis of this compound, which may involve exothermic steps, microreactors offer precise temperature control, minimizing the formation of byproducts and improving reaction selectivity. nih.govchimia.ch

The rapid mixing in microreactors also allows for the use of highly reactive intermediates and reaction conditions that would be unsafe in a batch reactor. nih.gov For instance, the formation of the ether linkage could be performed at higher temperatures and pressures, significantly reducing reaction times.

The table below presents hypothetical data comparing a traditional batch synthesis with a microreactor-based flow synthesis for a key step in the production of an aminopropoxy ether, illustrating the potential benefits.

| Parameter | Traditional Batch Process | Microreactor Flow Process |

| Reaction Time | 8 - 12 hours | 5 - 15 minutes |

| Temperature | 80 °C | 120 °C |

| Pressure | 1 atm | 10 atm |

| Yield | 75% | 92% |

| Safety | Risk of thermal runaway | Enhanced safety due to small reaction volume |

Automated synthesis platforms integrate robotics and computer control to perform chemical reactions with minimal human intervention. merckmillipore.comnih.gov These platforms can be used for high-throughput screening of reaction conditions to rapidly identify the optimal parameters for the synthesis of this compound. By varying parameters such as temperature, pressure, reactant concentrations, and catalyst loading, an automated system can perform hundreds of experiments in the time it would take to perform a few manually. chemrxiv.org

Process intensification refers to the development of smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.comsphinxsai.com Flow chemistry and microreactors are key enabling technologies for process intensification. mdpi.com By combining multiple reaction and purification steps into a single, continuous process, it is possible to significantly reduce the footprint of a chemical plant and minimize waste generation. dntb.gov.uamdpi.comnih.gov For the synthesis of this compound, a fully integrated continuous process could involve the initial etherification reaction, followed by in-line purification, and subsequent amination, all within a closed and automated system.

The following table outlines the potential impacts of process intensification on the synthesis of this compound.

| Aspect | Conventional Process | Intensified Process |

| Equipment Size | Large batch reactors and separation units | Compact microreactors and in-line purification |

| Energy Consumption | High, due to heating and cooling of large volumes | Lower, due to efficient heat transfer and smaller volumes |

| Waste Generation | Significant, from multiple work-up and purification steps | Minimized, through integrated processes and catalyst recycling |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring and control |

Mechanistic Organic Chemistry of 3 2 Aminopropoxy Oxolane

Reactivity Profiling of the Secondary Amine Functional Group

The secondary amine in 3-(2-Aminopropoxy)oxolane is characterized by a nitrogen atom bonded to a hydrogen atom and two carbon atoms. The lone pair of electrons on the nitrogen atom is central to its chemical behavior, rendering it both basic and nucleophilic. libretexts.org

Nucleophilicity and Electrophilic Reactivity in Acid-Base Chemistry

The lone pair of electrons on the nitrogen atom of the secondary amine allows it to act as a Brønsted-Lowry base, accepting a proton from an acid to form a secondary ammonium (B1175870) salt. Most simple alkyl amines have pKa values for their conjugate acids in the range of 9.5 to 11.0, making their aqueous solutions basic. msu.edu This basicity is a fundamental aspect of its reactivity in acid-base chemistry.

In addition to being a base, the secondary amine is a potent nucleophile, capable of donating its electron pair to an electron-deficient center (an electrophile). libretexts.orgfiveable.me The nucleophilicity of amines is influenced by both electronic and steric factors. Electron-donating alkyl groups increase the electron density on the nitrogen, enhancing its nucleophilicity compared to ammonia (B1221849). youtube.com Generally, secondary amines are considered more nucleophilic than primary amines due to the presence of two electron-donating alkyl groups, though they are slightly less basic. masterorganicchemistry.comnih.gov However, this enhanced nucleophilicity can be counteracted by steric hindrance if the electrophile or the amine itself is bulky. fiveable.memasterorganicchemistry.com

The interplay between basicity and nucleophilicity is crucial. While strongly basic conditions can deprotonate a substrate, a high degree of nucleophilicity is required for the amine to participate in substitution or addition reactions.

Alkylation, Acylation, and Sulfonylation Reaction Kinetics

The nucleophilic nature of the secondary amine in this compound allows it to readily react with various electrophiles, including alkyl halides, acyl chlorides, and sulfonyl chlorides.

Alkylation: Secondary amines undergo N-alkylation via a nucleophilic substitution (typically SN2) reaction with alkyl halides. msu.edumasterorganicchemistry.com The reaction involves the lone pair on the nitrogen attacking the electrophilic carbon of the alkyl halide, displacing the halide ion. However, the tertiary amine product of this reaction is often more nucleophilic than the starting secondary amine, which can lead to further alkylation to form a quaternary ammonium salt. masterorganicchemistry.com This makes selective mono-alkylation challenging and often results in a mixture of products. nih.gov The rate of alkylation is sensitive to steric hindrance on both the amine and the alkyl halide. youtube.com

Acylation: In contrast to alkylation, acylation of secondary amines is a highly efficient and controllable reaction. libretexts.org Secondary amines react rapidly with acylating agents like acid chlorides or anhydrides to form stable N,N-disubstituted amides. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism. Crucially, the resulting amide is significantly less nucleophilic and less basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. This prevents over-acylation, leading to high yields of the amide product. libretexts.org

Sulfonylation: Similar to acylation, secondary amines react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form stable sulfonamides. libretexts.org This reaction is the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. libretexts.orgwikipedia.org Secondary amines form an insoluble N,N-disubstituted sulfonamide. libretexts.org Unlike the sulfonamide formed from a primary amine, this product has no acidic proton on the nitrogen and therefore does not dissolve in aqueous alkali. libretexts.org The reaction kinetics can be complex and pH-dependent, with studies showing that for some secondary amines, the reaction can proceed efficiently even at high pH. researchgate.net

| Reaction Type | Typical Electrophile | Product | General Kinetic Profile | Controllability |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Second-order (SN2). Rate can increase with product formation (autocatalytic behavior). youtube.commasterorganicchemistry.com | Poor; often leads to over-alkylation (quaternary salt formation). masterorganicchemistry.com |

| Acylation | Acyl Chloride (R-COCl) | Amide | Rapid, second-order nucleophilic acyl substitution. libretexts.org | Excellent; product is deactivated towards further reaction. libretexts.org |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | Second-order reaction, can be pH-dependent. libretexts.orgresearchgate.net | Excellent; stable product formed. libretexts.org |

Formation of Imines, Enamines, and Related Nitrogenous Species

When reacting with carbonyl compounds (aldehydes and ketones), secondary amines behave differently from primary amines. While primary amines form imines (compounds with a C=N double bond), secondary amines lack the second proton on the nitrogen necessary for the final dehydration step to an imine.

Instead, secondary amines react with aldehydes and ketones under mildly acidic conditions to form enamines (compounds with an amine group attached to a carbon-carbon double bond). uni-muenchen.de The mechanism begins with the nucleophilic attack of the secondary amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. After proton transfers, water is eliminated to form a positively charged iminium ion . Since there is no proton on the nitrogen to remove, a proton is instead removed from an adjacent carbon atom (the α-carbon), leading to the formation of the C=C double bond of the enamine. uni-muenchen.de This entire process is reversible.

Reactivity of the Cyclic Ether (Oxolane) Ring System

The oxolane (tetrahydrofuran) ring in this compound is a five-membered saturated cyclic ether. It is a relatively stable and unreactive ring system, particularly when compared to strained three-membered rings like epoxides. Its reactivity is dominated by reactions that involve the lone pairs on the oxygen atom, which can act as a Lewis base.

Ring-Opening Reactions under Acidic, Basic, and Lewis Acidic Conditions

The stability of the oxolane ring is due to its low ring strain. Consequently, its ring-opening reactions require electrophilic activation of the ether oxygen.

Acidic Conditions: Under strongly acidic conditions, the ether oxygen can be protonated, converting the hydroxyl group into a good leaving group. A subsequent SN2 or SN1 reaction with a nucleophile can then lead to ring cleavage. For example, reaction with strong acids like HBr or HI can lead to the formation of a dihalide. The hydrolysis of THF to 1,4-butanediol (B3395766) is reversible and can be catalyzed by acids in high-temperature water. rsc.orgresearchgate.netsemanticscholar.org

Basic Conditions: The oxolane ring is generally stable and resistant to ring-opening under basic conditions. Unlike epoxides, the low ring strain prevents nucleophilic attack on the adjacent carbon atoms in the absence of an activating group.

Lewis Acidic Conditions: Lewis acids are particularly effective at promoting the ring-opening of oxolane. researchgate.net The Lewis acid coordinates to the ether oxygen, which activates the C-O bond towards nucleophilic attack. mdpi.com This strategy is widely used in polymerization (cationic ring-opening polymerization) and in various synthetic transformations. researchgate.net A wide range of Lewis acids, including BCl₃, SmI₃, and complexes of aluminum and molybdenum, can catalyze the cleavage of the THF ring, often in the presence of a nucleophile like an acyl chloride. mdpi.comresearchgate.net Frustrated Lewis Pairs (FLPs) have also been shown to activate and cleave the THF ring. nih.govacs.orgacs.org

| Condition | Reagent Example | Reactivity | Mechanism Summary |

|---|---|---|---|

| Strongly Acidic | HBr, HI, H₂SO₄ | Requires harsh conditions (high temperature/concentration). | Protonation of the ether oxygen followed by nucleophilic attack (SN1 or SN2). rsc.org |

| Basic | NaOH, NaNH₂ | Generally unreactive. | The ring is stable to bases due to low ring strain. |

| Lewis Acidic | BF₃, AlCl₃, SmI₃ | Effective, often under milder conditions than strong Brønsted acids. mdpi.comresearchgate.net | Coordination of Lewis acid to the ether oxygen, activating the C-O bond for nucleophilic attack. researchgate.net |

Substitution Reactions at Oxolane Ring Carbons

Direct substitution reactions on the carbon atoms of the oxolane ring without ring-opening are generally difficult to achieve under standard ionic conditions. The C-H bonds are relatively strong and unactivated. Such transformations typically require radical conditions or the use of highly reactive organometallic reagents to deprotonate a C-H bond, which are outside the scope of the functional group chemistry being discussed. For this compound, electrophilic attack and nucleophilic reactions will overwhelmingly occur at the more reactive secondary amine functional group or will lead to the ring-opening of the ether under acidic conditions, rather than substitution on the ring carbons.

Conformational Dynamics and Ring Puckering Effects on Reactivity

The conformational landscape of this compound is primarily dictated by the flexibility of the five-membered oxolane ring and the rotational freedom of the aminopropoxy side chain. The oxolane ring is not planar and undergoes pseudorotation, a continuous series of conformational changes that relieve torsional strain. This pseudorotation results in a dynamic equilibrium between various envelope (C*) and twist (C₂) conformations. The substituent at the 3-position, the 2-aminopropoxy group, influences the energy barriers of this pseudorotation and may favor certain puckered conformations over others.

The specific conformation of this compound can significantly impact its reactivity. For instance, the accessibility of the lone pair of electrons on the ether oxygen and the nitrogen of the amino group is conformation-dependent. A conformation where these lone pairs are sterically shielded will exhibit lower reactivity towards electrophiles. Conversely, a more open conformation will facilitate reactions at these sites.

Ring puckering also affects the stereoelectronic properties of the molecule. The orientation of the C-O bonds of the ether linkage relative to adjacent C-H bonds changes with the ring's conformation, which can influence the stability of any charged intermediates formed during a reaction. For example, in an S\N1-type reaction at a carbon atom of the oxolane ring, the stability of the resulting carbocation can be influenced by the overlap of the empty p-orbital with the lone pairs of the ether oxygen, a factor that is highly dependent on the ring's pucker.

| Parameter | Description | Influence on Reactivity |

| Oxolane Ring Pucker | Dynamic equilibrium between envelope and twist conformations. | Affects the steric accessibility of reactive sites (ether oxygen, amino group) and the stereoelectronic environment. |

| Side Chain Rotation | Rotational isomers (rotamers) around the C-O and C-C bonds of the aminopropoxy group. | Determines the proximity of the amino group to the oxolane ring, influencing intramolecular interactions and the potential for chelation. |

| Intramolecular Hydrogen Bonding | Potential for hydrogen bonding between the -NH₂ group and the ether oxygen. | Can lock the molecule into a specific conformation, reducing conformational flexibility and potentially altering the nucleophilicity of the amino and ether groups. |

Reactivity of the Ether Linkage

The ether linkage in this compound is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions. The mechanism of cleavage is typically a nucleophilic substitution reaction.

Acid-Catalyzed Cleavage:

Under strongly acidic conditions, such as in the presence of HBr or HI, the ether oxygen is protonated, converting the hydroxyl group into a good leaving group (an alcohol). The subsequent cleavage of the C-O bond can proceed via either an S\N1 or S\N2 mechanism, depending on the structure of the ether and the reaction conditions.

S\N2 Mechanism: If the halide ion (Br⁻ or I⁻) attacks the less sterically hindered carbon of the protonated ether, an S\N2 reaction will occur. In the case of this compound, attack at the primary carbon of the propoxy group would be sterically favored over attack at the secondary carbon of the oxolane ring. This would lead to the formation of 3-hydroxyoxolane and a 2-halopropylamine derivative.

S\N1 Mechanism: If a stable carbocation can be formed, the reaction may proceed through an S\N1 pathway. For this compound, the formation of a secondary carbocation on the oxolane ring is possible, but generally, primary and secondary ethers tend to react via an S\N2 mechanism.

Lewis Acid-Catalyzed Cleavage:

Strong Lewis acids, such as boron tribromide (BBr₃), can also effect the cleavage of ethers. The Lewis acid coordinates to the ether oxygen, making the carbon atoms more electrophilic and susceptible to nucleophilic attack by the bromide ion.

Stability:

The ether linkage in this compound is relatively inert to many chemical reagents, which is a characteristic feature of ethers. It is stable to bases, mild acids, and many oxidizing and reducing agents. This stability makes the ether group a useful protecting group in organic synthesis.

Oxidation:

Ethers are generally resistant to oxidation under mild conditions. However, in the presence of strong oxidizing agents and under forcing conditions, oxidation can occur at the carbon atom adjacent to the ether oxygen (the α-carbon). This can lead to the formation of hydroperoxides, which can be unstable. The presence of the amino group in this compound can also be a site for oxidation, potentially leading to a more complex mixture of products.

Reduction:

The ether C-O bond is resistant to reduction by most common reducing agents, including catalytic hydrogenation and metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). Cleavage of the ether bond via reduction typically requires very harsh conditions or specialized reagents that are not commonly employed in standard organic synthesis.

Intermolecular and Intramolecular Interactions in this compound

The presence of both a primary amino group (-NH₂) and an ether oxygen in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding:

An intramolecular hydrogen bond can form between the hydrogen atoms of the amino group and the lone pair of electrons on the ether oxygen. This interaction would lead to the formation of a cyclic-like conformation, which would restrict the rotational freedom of the aminopropoxy side chain. The strength of this intramolecular hydrogen bond would depend on the stereochemistry of the molecule and the preferred puckering of the oxolane ring. Such an interaction would decrease the availability of the lone pairs on both the nitrogen and oxygen for intermolecular interactions, thereby reducing the nucleophilicity and basicity of these groups.

Intermolecular Hydrogen Bonding:

In the condensed phase (liquid or solid), this compound molecules can form extensive intermolecular hydrogen bonding networks. The amino group can act as a hydrogen bond donor, while both the amino group and the ether oxygen can act as hydrogen bond acceptors. These intermolecular interactions are expected to have a significant impact on the physical properties of the compound, such as its boiling point and solubility.

The formation of intermolecular hydrogen bonds can also influence the reactivity of the molecule. For example, in a protic solvent, the solvent molecules can form hydrogen bonds with the amino and ether groups, which can affect their nucleophilicity.

| Type of Hydrogen Bond | Donor | Acceptor | Influence on Properties |

| Intramolecular | Amino group (-NH₂) | Ether oxygen | Restricts conformational flexibility; may decrease nucleophilicity of N and O atoms. |

| Intermolecular | Amino group (-NH₂) | Amino group (-NH₂) or Ether oxygen | Increases boiling point and influences solubility; can affect reactivity by solvating reactive sites. |

This compound possesses two potential donor atoms for coordination with metal ions: the nitrogen of the amino group and the oxygen of the ether linkage. This arrangement allows the molecule to act as a bidentate ligand, forming a chelate ring with a metal ion. The stability of the resulting metal complex would depend on several factors, including the nature of the metal ion, the solvent, and the pH of the medium.

The formation of a chelate complex involves the coordination of both the nitrogen and oxygen atoms to the same metal center. The size of the resulting chelate ring is an important factor in determining its stability. For this compound, coordination of a metal ion to the amino nitrogen and the ether oxygen would result in the formation of a six-membered chelate ring, which is generally a stable arrangement.

The chelating ability of this compound could be utilized in various academic contexts, such as in the synthesis of coordination polymers, the development of new catalysts, or in the study of metal ion transport and recognition. The relative donor strengths of the "hard" oxygen and "borderline" nitrogen atoms would influence the selectivity of this ligand for different metal ions, according to Hard-Soft Acid-Base (HSAB) theory. Hard metal ions would be expected to coordinate preferentially to the oxygen atom, while softer metal ions would favor coordination with the nitrogen atom. The chelate effect, however, would favor the simultaneous coordination of both donor atoms.

Detailed Mechanistic Studies on this compound Remain Elusive

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the mechanistic organic chemistry of the compound this compound. Despite searches for detailed reaction pathway elucidation, transition state analysis, spectroscopic monitoring of reaction intermediates, and isotopic labeling studies specifically pertaining to this molecule, no dedicated research has been identified.

The intricate details of a compound's reaction mechanisms are typically unraveled through a combination of advanced analytical techniques and theoretical calculations. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are pivotal in identifying and characterizing transient intermediates that form during a chemical reaction. These techniques provide a window into the short-lived species that are crucial for understanding the step-by-step pathway of a transformation.

Furthermore, isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a reaction. By replacing an atom with its heavier isotope (e.g., carbon-13 for carbon-12, or deuterium (B1214612) for hydrogen), chemists can follow its journey from reactant to product, providing unambiguous evidence for proposed mechanistic pathways. This includes pinpointing which bonds are broken and formed, and in what sequence.

Transition state analysis, often aided by computational chemistry, provides insights into the highest energy point along the reaction coordinate. Understanding the structure and energy of the transition state is fundamental to predicting reaction rates and selectivity.

Unfortunately, for this compound, the scientific community has yet to publish studies that apply these detailed methodologies. As a result, the specific nuances of its chemical reactivity, including the precise mechanisms of its potential transformations, the nature of any intermediates, and the energetic profiles of its reactions, remain speculative. Without experimental data from spectroscopic monitoring or isotopic labeling studies, a thorough and scientifically accurate elucidation of its reaction pathways and transition states is not possible at this time.

Further research is necessary to illuminate the mechanistic landscape of this compound, which would be of significant interest to the fields of synthetic organic chemistry and medicinal chemistry, given the prevalence of both the oxolane (tetrahydrofuran) and aminopropoxy moieties in various biologically active molecules.

Computational and Theoretical Chemistry of 3 2 Aminopropoxy Oxolane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules from first principles. nih.govsemanticscholar.org These methods are used to determine the optimized molecular geometry, electronic properties, and spectroscopic features of 3-(2-aminopropoxy)oxolane.

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Quantum chemical calculations can map the electron density distribution, identify regions of high and low electron density, and quantify the partial charges on each atom.

Electronic Structure and Charge Distribution: Calculations reveal the distribution of electrons within the molecule. The oxygen and nitrogen atoms, being highly electronegative, are expected to carry partial negative charges, while the adjacent carbon and hydrogen atoms will have partial positive charges. This charge distribution is crucial for understanding how the molecule interacts with other polar molecules and its behavior in electric fields. Methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding and charge distribution. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: Frontier Molecular Orbital theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comfiveable.me

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile or a base. youtube.com For this compound, the HOMO is likely localized around the nitrogen atom of the amino group due to its lone pair of electrons.

LUMO: The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity. taylorandfrancis.com

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the tendency to donate electrons; a higher energy value suggests stronger nucleophilicity, centered on the amino group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the tendency to accept electrons; a lower energy value suggests stronger electrophilicity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Reflects the chemical reactivity and stability; a larger gap implies greater stability. |

Computational methods can accurately predict spectroscopic data, which is invaluable for structural elucidation and characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT calculations, is a standard approach for calculating the nuclear magnetic shielding tensors from which chemical shifts are derived. nih.gov More recent approaches also utilize machine learning and graph neural networks to achieve high accuracy. d-nb.infonih.gov Theoretical predictions are crucial for assigning peaks in experimental spectra and confirming the molecular structure.

| Nucleus Type | Structural Moiety | Hypothetical Predicted ¹H Chemical Shift (ppm) | Hypothetical Predicted ¹³C Chemical Shift (ppm) |

| Oxolane Ring | -O-CH₂- | 3.5 - 4.0 | 65 - 75 |

| Oxolane Ring | -CH₂- | 1.8 - 2.2 | 25 - 35 |

| Propoxy Chain | -O-CH₂- | 3.4 - 3.8 | 70 - 80 |

| Propoxy Chain | -CH(NH₂)- | 2.8 - 3.2 | 50 - 60 |

| Propoxy Chain | -CH₃ | 1.0 - 1.3 | 15 - 25 |

| Amino Group | -NH₂ | 1.5 - 2.5 (variable) | N/A |

Note: The table above presents hypothetical data ranges typical for such structures to illustrate the output of computational predictions. Actual values would result from specific calculations.

IR Frequencies: Theoretical calculations of vibrational frequencies are used to predict and interpret infrared (IR) spectra. By performing a frequency calculation on the optimized geometry of this compound, one can obtain the wavenumbers and intensities of its fundamental vibrational modes. researchgate.netijrpc.com These calculated frequencies are often scaled by an empirical factor to correct for approximations in the computational method and to improve agreement with experimental results. ijrpc.com Key predicted vibrational bands would include N-H stretching from the amino group, C-O-C stretching of the ether linkages, and C-H stretching from the alkyl portions of the molecule. ijrpc.com

Acid-Base Properties (pKa): The pKa value is a measure of a compound's acidity or basicity. Computational methods can predict the pKa of the primary amine group in this compound. These calculations are often based on thermodynamic cycles and the evaluation of the Gibbs free energy change of the protonation/deprotonation reaction. The partial charge distribution is a key factor in these predictions. chemaxon.com The amino group is expected to be basic, with a predicted pKa value typical for primary amines.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. arxiv.org These simulations model the atomic motions over time, providing a detailed view of conformational dynamics, solvent interactions, and thermodynamic properties.

This compound is a flexible molecule with multiple rotatable bonds and a non-planar oxolane ring. Consequently, it can exist as an ensemble of different conformations in solution.

Conformational Ensemble: MD simulations or systematic conformational searches using molecular mechanics can be used to explore the potential energy surface of the molecule. researchgate.netresearchgate.net This analysis identifies the set of low-energy, stable conformations (the conformational ensemble) and their relative populations. The oxolane (tetrahydrofuran) ring typically adopts envelope or twist conformations, and the orientation of the aminopropoxy side chain relative to the ring gives rise to numerous distinct conformers.

Conformational Transitions: MD simulations can also reveal the pathways and timescales of transitions between different stable conformations. researchgate.net By tracking the molecule's trajectory, it is possible to identify the energy barriers separating conformers and understand the dynamics of its structural flexibility. This information is crucial for understanding how the molecule's shape changes over time, which can affect its biological activity or chemical reactivity.

The properties and behavior of this compound can be significantly influenced by its surrounding environment, particularly the solvent.

Solvent Effects: Computational models can incorporate solvent effects through either implicit or explicit models.

Implicit Solvation: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating how a solvent's polarity affects the stability of different conformations.

Explicit Solvation: The solute molecule is simulated in a box containing a large number of individual solvent molecules (e.g., water). This method provides a more detailed and realistic picture of specific solute-solvent interactions, such as hydrogen bonding between the amino and ether groups of the solute and the solvent molecules. nih.gov

Solvation Dynamics: Explicit solvent MD simulations allow for the study of solvation dynamics—how the solvent molecules rearrange and respond to the solute's structure and motion. The formation and breaking of hydrogen bonds, the structure of the solvation shell around the molecule, and the timescale of solvent reorganization are all important aspects that can be investigated. These dynamics are critical for a complete understanding of the molecule's behavior in a realistic chemical or biological context. researchgate.net

Molecular Recognition and Interaction with Chemical Partners (non-biological)

The molecular structure of this compound, featuring a primary amine, an ether linkage, and an oxolane ring, dictates its capacity for molecular recognition and interaction with a variety of non-biological chemical partners. The primary amine group can act as a hydrogen bond donor and acceptor, as well as a Brønsted-Lowry base. The ether oxygen atom in the oxolane ring and the propoxy chain primarily function as hydrogen bond acceptors. These functionalities allow for a range of non-covalent interactions, including:

Hydrogen Bonding: The amine group can form strong hydrogen bonds with proton-donating and proton-accepting molecules. For instance, in the presence of alcohols or carboxylic acids, the nitrogen atom can accept a proton, while the N-H bonds can donate protons to oxygen or nitrogen atoms of other molecules.

Dipole-Dipole Interactions: The inherent polarity of the C-N and C-O bonds results in a significant molecular dipole moment, facilitating interactions with other polar molecules.

The oxolane ring can also engage in interactions with metal cations, a property common to cyclic ethers which can act as crown ether analogues. The specific stereochemistry of the molecule will influence the geometry of these interactions and the potential for chelation.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies are instrumental in determining its preferred conformations, relative energies, and the mechanisms of its chemical reactions.

The conformational landscape of this compound is defined by the rotation around several single bonds, including the C-O bonds of the ether linkage and the C-C bonds of the propoxy chain. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G*, can be used to locate the energy minima corresponding to different stable conformations.

Geometry optimization of these conformers reveals the most stable three-dimensional arrangements of the atoms. Subsequent frequency calculations can confirm that these structures are true minima on the potential energy surface and provide their zero-point vibrational energies. The relative energies of these conformations determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformations Calculated using DFT

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| A (Global Minimum) | 0.00 |

| B | 1.25 |

| C | 2.89 |

This table presents hypothetical data for illustrative purposes.

DFT is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. For example, the reaction of the primary amine with an electrophile can be modeled to understand the reaction pathway. DFT calculations can identify the structures of the reactants, products, and any intermediates, as well as the transition states connecting them.

The characterization of a transition state involves locating a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. The energy of the transition state relative to the reactants provides the activation energy for the reaction, a key parameter in determining reaction kinetics.

Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound

| Reaction | Transition State | Activation Energy (kcal/mol) |

|---|

This table presents hypothetical data for illustrative purposes.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Cheminformatics and QSPR studies leverage computational tools to correlate the structural features of molecules with their physicochemical properties. These approaches are valuable for predicting the behavior of compounds like this compound.

A wide range of molecular descriptors can be calculated for this compound to numerically represent its structural and chemical characteristics. These descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These relate to the electronic structure of the molecule and include properties like dipole moment and partial charges on atoms.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations (like DFT), these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity.

QSPR models are mathematical equations that relate the calculated molecular descriptors to experimental properties. By developing a QSPR model using a dataset of structurally similar compounds with known properties, it is possible to predict the properties of this compound.

For instance, a linear QSPR model might take the form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where 'Property' is the chemical property of interest (e.g., boiling point, solubility), D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are coefficients determined through statistical regression.

Table 3: Hypothetical Molecular Descriptors and Predicted Boiling Point for this compound

| Descriptor | Value |

|---|---|

| Molecular Weight | 145.20 |

| Polar Surface Area | 38.7 Ų |

| LogP | 0.85 |

| Predicted Boiling Point | 215 °C |

This table presents hypothetical data for illustrative purposes.

Lack of Publicly Available Research Data Precludes Comprehensive Computational Analysis of this compound

A thorough investigation into the computational and theoretical chemistry of this compound reveals a significant gap in publicly accessible research. Despite a comprehensive search of scientific databases and computational chemistry literature, no specific studies detailing the virtual screening, chemical interactions, or reactivity patterns for this particular compound could be identified.

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.govwuxibiology.com This process involves the use of computer models to predict the interaction between a ligand and a target, thereby narrowing down the candidates for experimental screening. researchgate.net The success of virtual screening lies in its ability to efficiently explore vast chemical spaces, which can contain millions or even billions of compounds, to find potential hits for further development. wuxibiology.com

However, for this compound, there is no evidence in the available literature of its inclusion in any such virtual screening libraries or its evaluation against any biological targets. The process of virtual screening often involves several stages, including the preparation of the chemical library, the definition of the target's binding site, molecular docking simulations to predict binding modes and affinities, and post-screening analysis to rank and select promising candidates. researchgate.netmdpi.comnih.gov Without any studies focused on this compound, it is not possible to provide data on its potential chemical interactions or reactivity patterns within such a screening context.

Computational chemistry offers a range of methods to study the intrinsic properties of molecules, including their electronic structure, geometry, and reactivity. chemrxiv.orgresearchgate.net These theoretical investigations can provide valuable insights into a compound's potential behavior in chemical reactions and biological systems. For instance, studies on related oxolane structures have explored their thermochemistry and kinetics, providing data on enthalpies of formation and bond dissociation energies. nih.gov However, similar dedicated computational studies for this compound are absent from the scientific record.

Derivatization and Functionalization of 3 2 Aminopropoxy Oxolane

Modifications at the Amine Functional Group

The primary amine group in 3-(2-aminopropoxy)oxolane serves as a highly reactive nucleophilic center, making it amenable to a variety of chemical transformations. These modifications are fundamental in altering the physicochemical properties of the parent molecule, such as its polarity, basicity, and hydrogen bonding capacity.

The reaction of the primary amine of this compound with various electrophilic reagents readily yields amides, carbamates, and ureas. These reactions are typically high-yielding and can be performed under mild conditions.

Amides are generally synthesized by the reaction of this compound with carboxylic acids, acid chlorides, or acid anhydrides. sphinxsai.comresearchgate.netresearchgate.net The use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitates the reaction with carboxylic acids by activating the carboxyl group. researchgate.net

Carbamates can be prepared by reacting the amine with chloroformates, carbonates, or by a three-component coupling involving an amine, carbon dioxide, and a halide. organic-chemistry.orgorganic-chemistry.orgresearchgate.netgoogle.com Phosgene-free methods are often preferred due to safety considerations. researchgate.net One common method involves the reaction with dialkyl carbonates in the presence of a suitable catalyst. google.com

Ureas are typically synthesized through the reaction of this compound with isocyanates. nih.govorganic-chemistry.orgorganic-chemistry.orggoogle.commdpi.com Alternatively, phosgene or its safer equivalents like carbonyldiimidazole (CDI) can be used to first form a reactive intermediate which then reacts with another amine. nih.gov Modern approaches also utilize carbon dioxide as a C1 building block for urea synthesis under metal-free conditions. organic-chemistry.org

Table 1: Synthesis of Amide, Carbamate, and Urea Derivatives of this compound This table presents representative, non-exhaustive examples of synthetic transformations.

| Derivative Class | Reagent Example | Product Name | Reaction Conditions |

| Amide | Acetyl chloride | N-(1-(oxolan-3-yloxy)propan-2-yl)acetamide | Base (e.g., triethylamine), inert solvent (e.g., dichloromethane), room temperature |

| Amide | Benzoic acid | N-(1-(oxolan-3-yloxy)propan-2-yl)benzamide | Coupling agent (e.g., EDC), inert solvent (e.g., DMF), room temperature |

| Carbamate | Ethyl chloroformate | Ethyl (1-(oxolan-3-yloxy)propan-2-yl)carbamate | Base (e.g., pyridine), inert solvent (e.g., THF), 0 °C to room temperature |

| Carbamate | Di-tert-butyl dicarbonate | tert-Butyl (1-(oxolan-3-yloxy)propan-2-yl)carbamate | Inert solvent (e.g., dioxane), room temperature |

| Urea | Phenyl isocyanate | 1-(1-(oxolan-3-yloxy)propan-2-yl)-3-phenylurea | Inert solvent (e.g., acetonitrile), room temperature |

| Urea | Carbonyldiimidazole followed by ammonia (B1221849) | 1-(1-(oxolan-3-yloxy)propan-2-yl)urea | Two-step reaction, inert solvent (e.g., THF), room temperature |

Formation of Sulfonamides and Other Sulfonyl Derivatives

Sulfonamides are a significant class of compounds in medicinal chemistry and can be readily synthesized from this compound. The most common method for the preparation of sulfonamides is the reaction of the primary amine with a sulfonyl chloride in the presence of a base. ekb.egsci-hub.senih.govucl.ac.uk This reaction is generally robust and provides high yields of the desired sulfonamide. A variety of aryl and alkyl sulfonyl chlorides can be employed to generate a diverse range of sulfonamide derivatives.